4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

Catalog No.
S13382941
CAS No.
M.F
C10H15ClN2O
M. Wt
214.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chlori...

Product Name

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

IUPAC Name

4-butyl-3,5-dimethylpyrazole-1-carbonyl chloride

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C10H15ClN2O/c1-4-5-6-9-7(2)12-13(8(9)3)10(11)14/h4-6H2,1-3H3

InChI Key

LMMFUIXMKTYCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C1C)C(=O)Cl)C

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes a butyl group and two methyl groups attached to the pyrazole ring, along with a carbonyl chloride functional group. The molecular formula of this compound is C10H14ClN2OC_{10}H_{14}ClN_{2}O, and it is notable for its potential applications in medicinal chemistry and agricultural science due to its biological activity and reactivity.

, including:

  • Nucleophilic substitution: The carbonyl chloride can react with amines or alcohols to form corresponding amides or esters.
  • Condensation reactions: It can participate in condensation reactions with other carbonyl compounds or hydrazines, leading to the formation of more complex pyrazole derivatives.
  • Cyclization: Under appropriate conditions, it may also undergo cyclization reactions to form fused heterocycles.

These reactions are pivotal in synthesizing derivatives that may exhibit enhanced biological activity or modified properties.

Research indicates that compounds within the pyrazole class, including 4-butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride, exhibit various biological activities. These may include:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Insecticidal activity: Preliminary studies suggest that pyrazole derivatives can possess significant insecticidal properties against agricultural pests.
  • Anti-inflammatory effects: Certain pyrazoles have been explored for their potential in reducing inflammation, making them candidates for further pharmacological development.

These biological activities highlight the compound's potential for use in pharmaceuticals and agrochemicals.

The synthesis of 4-butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride can be achieved through several methods:

  • Multi-step synthesis from hydrazones: Starting from appropriate aldehydes and hydrazines, followed by cyclization and subsequent chlorination.
  • One-pot synthesis: Utilizing a combination of reactants that include substituted aromatic aldehydes and hydrazines in the presence of catalysts to yield the desired pyrazole structure efficiently.
  • Functional group transformations: Modifying existing pyrazole derivatives through selective reactions to introduce the carbonyl chloride functionality.

These methods emphasize efficiency and versatility in synthesizing this compound.

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Agricultural chemicals: Its insecticidal properties make it a candidate for developing new pesticides or herbicides.
  • Chemical intermediates: It can be used as an intermediate in synthesizing more complex organic molecules in chemical research.

These applications underscore its importance in both medicinal chemistry and agricultural sciences.

Interaction studies involving 4-butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary bioassays have indicated promising interactions with various biological systems:

  • Enzyme inhibition: Studies may reveal how this compound affects specific enzymes related to inflammation or microbial resistance.
  • Receptor binding: Investigating its ability to bind to certain receptors may help elucidate its mechanism of action in biological systems.

These studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.

Several compounds share structural similarities with 4-butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chlorideEthyl group instead of butylPotentially different biological activity profile
4-Methyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chlorideMethyl substitution at position 4May exhibit distinct pharmacological properties
4-Isopropyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chlorideIsopropyl group providing steric hindranceCould affect interaction with biological targets

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

214.0872908 g/mol

Monoisotopic Mass

214.0872908 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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